molecular formula C20H16BrFN2O3 B12045262 ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate CAS No. 618070-37-4

ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate

Cat. No.: B12045262
CAS No.: 618070-37-4
M. Wt: 431.3 g/mol
InChI Key: JPDMKQVQGSPLAU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-bromophenylacetic acid and 4-fluorobenzaldehyde. These intermediates undergo condensation reactions with hydrazine derivatives to form the pyrazole ring. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (bromine and fluorine) on the phenyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-(4-bromophenyl)-2-oxoethyl)-3-methyl-1H-pyrazole-5-carboxylate
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This structural feature can enhance its chemical reactivity and biological activity compared to similar compounds. Additionally, the presence of the ethyl carboxylate group can influence its solubility and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

CAS No.

618070-37-4

Molecular Formula

C20H16BrFN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

ethyl 2-[2-(4-bromophenyl)-2-oxoethyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C20H16BrFN2O3/c1-2-27-20(26)18-11-17(13-5-9-16(22)10-6-13)23-24(18)12-19(25)14-3-7-15(21)8-4-14/h3-11H,2,12H2,1H3

InChI Key

JPDMKQVQGSPLAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

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